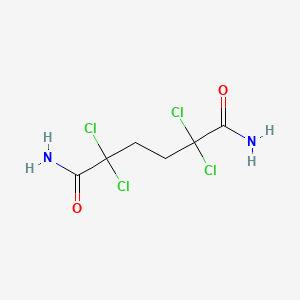![molecular formula C21H16O2S B11976135 Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- CAS No. 646450-29-5](/img/structure/B11976135.png)
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonyl group attached to the 9th position of the phenanthrene ring, with a 4-methylphenyl group attached to the sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of phenanthrene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of phenanthrene with sulfuric acid to form phenanthrene sulfonic acid, which is then neutralized with sodium hydroxide to yield sodium phenanthrenesulfonate. This intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine is used for halogenation reactions.
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene .
Aplicaciones Científicas De Investigación
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- can be compared with other sulfonyl derivatives of phenanthrene, such as:
- Phenanthrene-2-sulfonyl chloride
- Phenanthrene-3-sulfonyl chloride
- Phenanthrene-9-sulfonyl chloride
These compounds share similar chemical properties but differ in the position of the sulfonyl group, which affects their reactivity and applications. Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
646450-29-5 |
|---|---|
Fórmula molecular |
C21H16O2S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)sulfonylphenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
Clave InChI |
MIJBJLNGPGSHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)
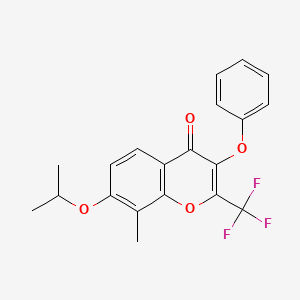

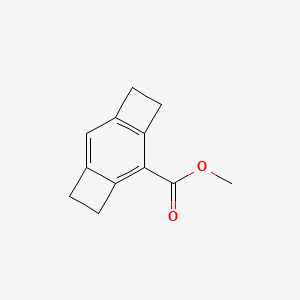

![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
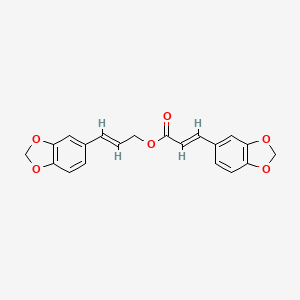
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)
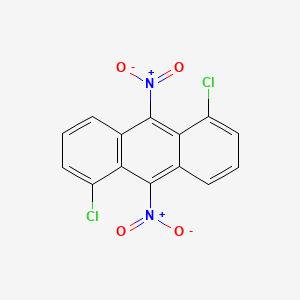
![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)
![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)
